DABDT-Based Coordination Polymers vs. Generic Conjugated Polymers for RRAM Device Yield and Threshold Voltage
The use of 2,5-diaminobenzene-1,4-dithiol (DABDT) as a monomer in π-d conjugated coordination polymers (M-DABDT, M = Zn, Cu, Ni, Pt, Pd) results in resistive random-access memory (RRAM) devices with significantly improved ternary device yields and lower threshold voltages compared to traditional materials [1]. The ternary device yield, defined as the percentage of devices demonstrating stable three-state resistive switching, was improved from a baseline of 24% to a maximum of 56% for M-DABDT polymers [1]. Furthermore, the threshold voltages (Vth1: −1 to −1.4 V, Vth2: −1.8 to −2.2 V) are among the lowest reported for ternary memory devices at the time of publication [1].
| Evidence Dimension | Ternary Device Yield in RRAM |
|---|---|
| Target Compound Data | Up to 56% (for Pd-DABDT) |
| Comparator Or Baseline | Traditional materials (Baseline): 24% |
| Quantified Difference | +133% relative improvement (32 percentage point increase) |
| Conditions | ITO/M-DABDT/Al sandwich structure; electrical characterization under ambient conditions. |
Why This Matters
Higher device yield directly translates to lower manufacturing cost and improved process reliability for high-density memory applications.
- [1] J. Li, et al. (2019). One-dimensional π-d conjugated coordination polymers: synthesis and their improved memory performance. Science China Chemistry, 62, 347-354. View Source
